

Inter-Laboratory Comparison of Dotriacontane Quantification: A Performance Evaluation Guide

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Compound of Interest		
Compound Name:	Dotriacontane	
Cat. No.:	B166350	Get Quote

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of **dotriacontane**, a long-chain alkane. The study was designed to assess the proficiency and consistency of various laboratories in measuring a standard concentration of **dotriacontane** in a prepared sample matrix. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the quantification of aliphatic hydrocarbons.

Introduction to Dotriacontane Quantification

Dotriacontane (C32H66) is a long-chain saturated hydrocarbon. Accurate and precise quantification of such compounds is crucial in various fields, including environmental analysis, geochemistry, and the study of biological waxes and lipids. Given the low volatility and potential for analytical variability, ensuring consistency across different analytical laboratories is paramount for data reliability. This guide outlines the results of a hypothetical inter-laboratory study and provides the detailed methodologies used.

Inter-Laboratory Study Design

A reference sample containing a known concentration of **dotriacontane** (50 μ g/mL) in a hexane matrix was prepared and distributed to five independent laboratories. Each laboratory was instructed to perform triplicate analyses using the provided standardized protocol and report their quantitative results. The primary objective was to evaluate the accuracy and precision of each laboratory's measurements against the certified reference value and the consensus value from all participants.



Quantitative Data Summary

The quantitative results reported by the five participating laboratories are summarized in the table below. The performance of each laboratory was assessed using standard statistical metrics, including the mean of replicate measurements, the standard deviation (SD), the coefficient of variation (%CV), and a Z-score calculated against the consensus mean.

Laborat ory ID	Replicat e 1 (µg/mL)	Replicat e 2 (µg/mL)	Replicat e 3 (µg/mL)	Mean (μg/mL)	Std. Dev.	%CV	Z-Score
Lab-01	51.2	50.8	51.5	51.17	0.35	0.68%	0.78
Lab-02	48.5	49.1	48.8	48.80	0.30	0.61%	-1.27
Lab-03	52.5	53.1	52.8	52.80	0.30	0.57%	2.14
Lab-04	49.8	50.2	49.5	49.83	0.35	0.70%	-0.41
Lab-05	47.9	48.3	48.1	48.10	0.20	0.42%	-1.84
Consens	50.14	1.77	3.53%				

Z-Score Calculation: The Z-score for each laboratory was calculated using the formula: Z =
(x - X) / σ, where x is the laboratory's mean, X is the consensus mean, and σ is the standard
deviation of all reported means. A Z-score between -2 and +2 is generally considered
satisfactory.

Experimental Protocols

A standardized experimental protocol was provided to all participating laboratories to minimize methodological variability.

4.1. Sample Preparation

 Internal Standard (IS) Spiking: To each 1 mL aliquot of the distributed dotriacontane sample, 100 μL of an internal standard solution (e.g., deuterated dotriacontane-d66 at 50 μg/mL) was added.



- Vortexing: The sample was vortexed for 30 seconds to ensure homogeneity.
- Transfer: The final solution was transferred to a 2 mL autosampler vial for analysis.
- 4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The analysis was performed using a standard gas chromatograph coupled with a mass spectrometer.

- GC System: Agilent 8890 GC (or equivalent)
- MS System: Agilent 5977B MSD (or equivalent)
- Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 μm film thickness.
- · Injection Mode: Splitless
- Injector Temperature: 300°C
- Injection Volume: 1 μL
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp 1: 20°C/min to 320°C.
 - Hold at 320°C for 10 minutes.
- MS Transfer Line Temperature: 325°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Scan Range: m/z 50-550.



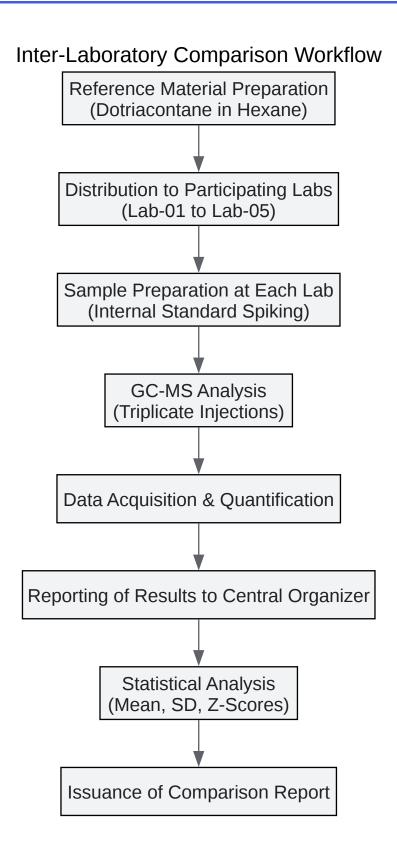
• Quantification: Based on the peak area ratio of the target analyte (**dotriacontane**) to the internal standard (**dotriacontane**-d66). A 5-point calibration curve was used for quantification.

Visualized Workflows and Pathways

5.1. Experimental Workflow Diagram

The following diagram illustrates the workflow for the inter-laboratory comparison study.





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Inter-laboratory study experimental workflow.





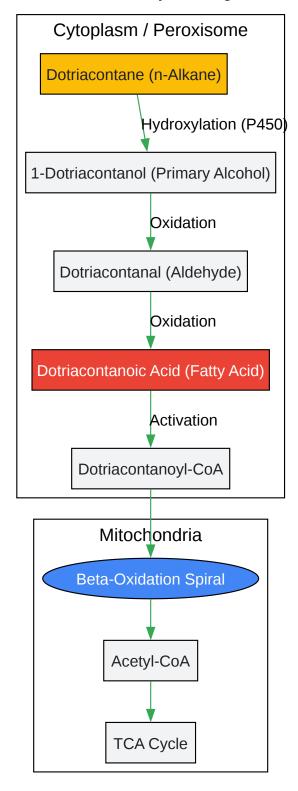


5.2. Metabolic Pathway of Long-Chain Alkanes

Dotriacontane, as a long-chain alkane, is metabolized in mammals primarily through an initial oxidation step followed by fatty acid metabolism pathways. The diagram below outlines this general metabolic process.



General Metabolic Pathway of Long-Chain Alkanes



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Metabolism of **dotriacontane** via oxidation and beta-oxidation.



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